2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride
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Overview
Description
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is an organic compound with significant applications in medicinal chemistry and biological research. Its structure features a trifluoromethyl group, which imparts unique physicochemical properties, enhancing the compound's biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride typically involves the reaction of 2-aminobenzothiazole derivatives with trifluoromethylating agents. The process can proceed via the following steps:
Nucleophilic Substitution: : Introduction of the trifluoromethyl group on the benzothiazole ring.
Amination: : Reacting the resulting compound with ethylamine.
Hydrochloride Salt Formation: : The final compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial-scale production involves similar synthetic pathways, scaled-up with optimization in terms of reaction time, temperature, and the use of catalysts to enhance yield and purity. Key steps include continuous flow processes and catalytic trifluoromethylation techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, producing corresponding N-oxides.
Reduction: : Selective reduction of functional groups, such as nitro to amine.
Substitution: : Electrophilic or nucleophilic substitution reactions, typically involving halogens.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.
Substitution: : Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
Oxidation: : N-oxides, benzothiazole-derivatives with enhanced polarity.
Reduction: : Amines, reduced benzothiazole derivatives.
Substitution: : Various substituted benzothiazole derivatives with different functional groups.
Scientific Research Applications
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is utilized across numerous scientific fields:
Chemistry: : As a building block for synthesizing complex molecules, studying reaction mechanisms.
Biology: : Investigating its role as a ligand in enzyme activity, molecular interactions.
Medicine: : Potential therapeutic agent in treating neurological disorders, acting on specific neural pathways.
Industry: : Used in the development of agrochemicals, contributing to crop protection.
Mechanism of Action
This compound primarily functions by interacting with specific molecular targets such as enzymes and receptors in biological systems. The trifluoromethyl group enhances binding affinity and specificity, modulating activity through:
Binding to Active Sites: : Interfering with enzyme catalysis.
Receptor Interaction: : Altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolylethylamine: : Lacks trifluoromethyl group, resulting in different bioactivity.
5-Methyl-1,3-benzothiazol-2-yl]ethanamine;hydrochloride: : Methyl instead of trifluoromethyl, affecting chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride is distinctive, imparting improved metabolic stability and bioavailability compared to its analogs, making it valuable in research and therapeutic applications.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2S.ClH/c11-10(12,13)6-1-2-8-7(5-6)15-9(16-8)3-4-14;/h1-2,5H,3-4,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWVVZFUEXVJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490398-65-5 |
Source
|
Record name | 2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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